Cas no 94767-47-2 (2,2,3,3-tetrafluorobenzodioxene)

2,2,3,3-tetrafluorobenzodioxene Chemical and Physical Properties
Names and Identifiers
-
- 2,2,3,3-tetrafluorobenzodioxene
- 2,2,3,3-Tetrafluoro-1,4-benzodioxane
- 1,2-[(Tetrafluoroethylene)dioxy]benzene
- 2,2,3,3-TETRAFLUOROBENZO-1,4-DIOXANE
- FT-0609075
- 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine
- 2,2,3,3-Tetrafluorobenzodioxane
- SCHEMBL848935
- 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
- 2,2,3,3-tetrafluoro-1,4-benzodioxene
- DTXSID30380206
- 2,2,3,3-tetrafluoro-1,4-benzodioxan
- 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine
- PS-11342
- SY333311
- 2,2,3,3-Tetrafluoro-1,4-benzodioxene;2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxine
- 94767-47-2
- E72291
- MFCD00236308
- 2,2,3,3-tetrafluoro-1,4-benzodioxine
- CS-0257462
- AKOS024318903
- 1,4-Benzodioxin,2,2,3,3-tetrafluoro-2,3-dihydro-
- EN300-6731457
- 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin
- 2,2,3,3-tetrafluoro-4a,8a-dihydro-1,4-benzodioxine
-
- MDL: MFCD00236308
- Inchi: InChI=1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H
- InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)OC(C(F)(F)O2)(F)F
Computed Properties
- Exact Mass: 208.015
- Monoisotopic Mass: 208.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 18.5A^2
- XLogP3: 3.2
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.5
- Boiling Point: 152.8 ºCat 760 mmHg
- Flash Point: 52.2 ºC
- Refractive Index: 1.4206
- PSA: 18.46000
- LogP: 2.64340
- Solubility: Not determined
2,2,3,3-tetrafluorobenzodioxene Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
2,2,3,3-tetrafluorobenzodioxene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC0789-1g |
2,2,3,3-Tetrafluoro-1,4-benzodioxane |
94767-47-2 | 1g |
£180.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D119197-1g |
2,2,3,3-TETRAFLUOROBENZODIOXENE |
94767-47-2 | 95% | 1g |
$550 | 2024-08-03 | |
Enamine | EN300-6731457-0.25g |
2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine |
94767-47-2 | 95% | 0.25g |
$312.0 | 2023-05-30 | |
Chemenu | CM360093-1g |
2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine |
94767-47-2 | 95% | 1g |
$*** | 2023-05-29 | |
1PlusChem | 1P0068XO-100mg |
2,2,3,3-TETRAFLUOROBENZO-1,4-DIOXANE |
94767-47-2 | 98% | 100mg |
$76.00 | 2024-04-19 | |
1PlusChem | 1P0068XO-2g |
2,2,3,3-TETRAFLUOROBENZO-1,4-DIOXANE |
94767-47-2 | 98% | 2g |
$721.00 | 2024-04-19 | |
A2B Chem LLC | AC90716-250mg |
2,2,3,3-tetrafluoro-1,4-benzodioxine |
94767-47-2 | 95% | 250mg |
$364.00 | 2024-05-20 | |
Aaron | AR006960-100mg |
2,2,3,3-TETRAFLUOROBENZO-1,4-DIOXANE |
94767-47-2 | 95% | 100mg |
$325.00 | 2025-03-20 | |
Ambeed | A832337-5g |
2,2,3,3-Tetrafluorobenzodioxene |
94767-47-2 | 98+% | 5g |
$1829.0 | 2024-08-02 | |
1PlusChem | 1P0068XO-5g |
2,2,3,3-TETRAFLUOROBENZO-1,4-DIOXANE |
94767-47-2 | 95% | 5g |
$870.00 | 2025-02-21 |
2,2,3,3-tetrafluorobenzodioxene Related Literature
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
2. Back matter
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 2,2,3,3-tetrafluorobenzodioxene
Introduction to 2,2,3,3-tetrafluorobenzodioxene (CAS No. 94767-47-2)
2,2,3,3-tetrafluorobenzodioxene, with the chemical formula C₆H₂F₄O₂, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and electronic properties. This compound belongs to the benzodioxane class, characterized by a benzene ring fused with two oxygen atoms and four fluorine substituents at specific positions. The presence of fluorine atoms introduces significant electronegativity and steric effects, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
The CAS No. 94767-47-2 identifier is a unique numerical code assigned to this compound by the Chemical Abstracts Service, ensuring precise identification and differentiation from other chemical entities. This numbering system is crucial for regulatory compliance, literature referencing, and inventory management in research and industrial settings.
2,2,3,3-tetrafluorobenzodioxene exhibits distinct physicochemical properties that make it valuable in synthetic chemistry. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, enabling selective modifications and derivatization. These characteristics have positioned this compound as a building block for more complex molecules.
In recent years, there has been growing interest in the applications of fluorinated benzodioxanes in pharmaceutical development. The structural motif of benzodioxane is known to be present in several bioactive molecules, including antifungal and antibacterial agents. The introduction of fluorine atoms can modulate pharmacokinetic profiles, such as improving bioavailability and reducing degradation rates. This has led to extensive research into synthesizing novel derivatives of 2,2,3,3-tetrafluorobenzodioxene for therapeutic purposes.
One of the most compelling aspects of 2,2,3,3-tetrafluorobenzodioxene is its role as a precursor in the synthesis of advanced materials. Fluorinated aromatic compounds are widely used in the development of liquid crystals, organic semiconductors, and high-performance polymers. The electron-deficient nature of the fluorinated benzodioxane core allows for effective π-stacking interactions, which are essential for achieving desirable material properties such as high thermal stability and optical clarity.
The synthesis of 2,2,3,3-tetrafluorobenzodioxene typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include halogenation followed by oxidation or cyclization steps. Advanced techniques such as transition-metal catalysis have also been employed to improve efficiency and selectivity. Given its structural complexity, the synthesis often necessitates rigorous purification protocols to isolate the desired product from potential byproducts.
In terms of industrial applications, 2 , 2 , 3 , 3 - tetrafluorobenzodioxene is utilized in various sectors beyond pharmaceuticals and materials science. For instance, it serves as an intermediate in the production of agrochemicals where its stability under environmental conditions enhances the efficacy of crop protection agents. Additionally, fluoro-substituted benzodioxanes are explored in specialty chemicals for their ability to impart unique functionalities to final products.
The safety profile of CAS No. 94767-47-2 is another critical consideration in its handling and application. While not classified as hazardous under standard conditions, 2 , 2 , 3 , 3 - tetrafluorobenzodioxene requires appropriate personal protective equipment (PPE) during synthesis and handling due to potential skin or eye irritation risks associated with organic fluorides. Proper ventilation and inert atmosphere techniques may be necessary depending on the scale of operation.
Recent advancements in computational chemistry have enabled more efficient design strategies for compounds like CAS No. 94767-47-2 by predicting their reactivity and interaction profiles before experimental synthesis. Machine learning models trained on large datasets can identify optimal synthetic pathways or predict novel derivatives with enhanced properties based on existing structures.
The future prospects for CAS No. 94767-47-2 are promising given its versatility as a synthetic intermediate. Ongoing research aims to expand its utility in drug discovery by exploring new derivatives that exhibit improved pharmacological activity or reduced side effects compared to existing therapeutic agents.
Moreover, fluoro-substituted benzodioxanes are being investigated for their potential role in green chemistry initiatives where sustainability is paramount; efforts are underway to develop eco-friendly synthetic methods that minimize waste generation while maintaining high yields.
In conclusion, CAS No .94767 -47 - 2 (also known as< strong > 2 , 2 , 3 , 3 - tetrafluorobenzodioxene ) represents an important compound with diverse applications across multiple scientific disciplines . Its unique structural features make it invaluable both as an intermediate material during chemical synthesis processes within industrial contexts alongside serving multiple roles within pharmaceutical research efforts aimed at developing novel therapeutic agents . As our understanding evolves regarding how best utilize such specialized compounds moving forward ,it will undoubtedly continue playing significant roles within advancing scientific knowledge across various fields worldwide . p>
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